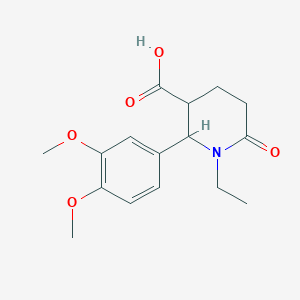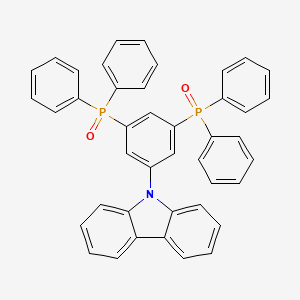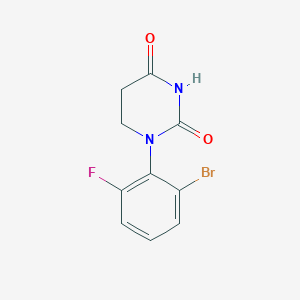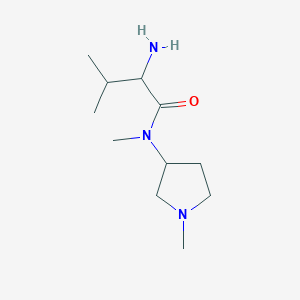![molecular formula C38H54N4S3 B14781914 3,21-Bis(2-butyloctyl)-7,12,17-trithia-3,11,13,21-tetrazahexacyclo[13.6.0.02,9.04,8.010,14.016,20]henicosa-1(15),2(9),4(8),5,10,13,16(20),18-octaene](/img/structure/B14781914.png)
3,21-Bis(2-butyloctyl)-7,12,17-trithia-3,11,13,21-tetrazahexacyclo[13.6.0.02,9.04,8.010,14.016,20]henicosa-1(15),2(9),4(8),5,10,13,16(20),18-octaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3,21-Bis(2-butyloctyl)-7,12,17-trithia-3,11,13,21-tetrazahexacyclo[136002,904,8010,14016,20]henicosa-1(15),2(9),4(8),5,10,13,16(20),18-octaene” is a complex organic compound with a unique structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “3,21-Bis(2-butyloctyl)-7,12,17-trithia-3,11,13,21-tetrazahexacyclo[13.6.0.02,9.04,8.010,14.016,20]henicosa-1(15),2(9),4(8),5,10,13,16(20),18-octaene” typically involves multi-step organic reactions. These steps may include:
Formation of the core structure: This involves cyclization reactions to form the hexacyclic framework.
Introduction of thia and aza groups: This can be achieved through substitution reactions using sulfur and nitrogen-containing reagents.
Attachment of butyloctyl groups: This step involves alkylation reactions to introduce the butyloctyl side chains.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.
Purification Techniques: Employing techniques such as chromatography to purify the final product.
化学反応の分析
Types of Reactions
“3,21-Bis(2-butyloctyl)-7,12,17-trithia-3,11,13,21-tetrazahexacyclo[13.6.0.02,9.04,8.010,14.016,20]henicosa-1(15),2(9),4(8),5,10,13,16(20),18-octaene” can undergo various chemical reactions, including:
Oxidation: The thia groups can be oxidized to sulfoxides or sulfones.
Reduction: The aza groups can be reduced to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
科学的研究の応用
Chemistry
This compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of thia and aza groups on biological systems. It could serve as a model compound for investigating enzyme interactions.
Medicine
Potential medicinal applications include the development of new drugs targeting specific molecular pathways. The compound’s unique structure may offer therapeutic benefits in treating certain diseases.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism by which “3,21-Bis(2-butyloctyl)-7,12,17-trithia-3,11,13,21-tetrazahexacyclo[13.6.0.02,9.04,8.010,14.016,20]henicosa-1(15),2(9),4(8),5,10,13,16(20),18-octaene” exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thia and aza groups may play a crucial role in binding to these targets, influencing their activity and leading to specific biological outcomes.
類似化合物との比較
Similar Compounds
3,21-Bis(2-butyloctyl)-7,12,17-trithia-3,11,13,21-tetrazahexacyclo[13.6.0.02,9.04,8.010,14.016,20]henicosa-1(15),2(9),4(8),5,10,13,16(20),18-octaene: Similar compounds may include other hexacyclic structures with thia and aza groups.
Comparison: Compared to other similar compounds, “this compound” stands out due to its unique combination of functional groups and side chains, which may confer distinct chemical and biological properties.
特性
分子式 |
C38H54N4S3 |
|---|---|
分子量 |
663.1 g/mol |
IUPAC名 |
3,21-bis(2-butyloctyl)-7,12,17-trithia-3,11,13,21-tetrazahexacyclo[13.6.0.02,9.04,8.010,14.016,20]henicosa-1(15),2(9),4(8),5,10,13,16(20),18-octaene |
InChI |
InChI=1S/C38H54N4S3/c1-5-9-13-15-19-27(17-11-7-3)25-41-29-21-23-43-37(29)31-33-34(40-45-39-33)32-36(35(31)41)42(30-22-24-44-38(30)32)26-28(18-12-8-4)20-16-14-10-6-2/h21-24,27-28H,5-20,25-26H2,1-4H3 |
InChIキー |
ZEFSMEAKBNGXGM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(CCCC)CN1C2=C(C3=C1C4=C(C5=C(N4CC(CCCC)CCCCCC)C=CS5)C6=NSN=C36)SC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


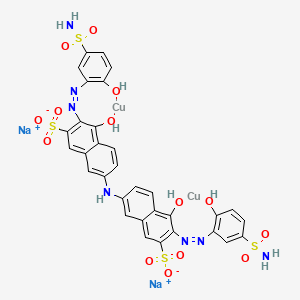
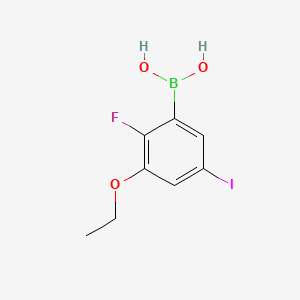
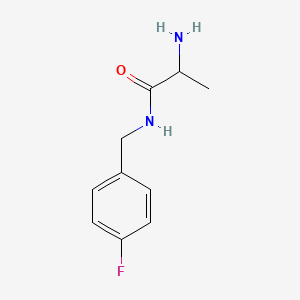
![2-methylsulfanyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide](/img/structure/B14781853.png)
![5-(1,1-Dimethylethyl)-2-hydroxy-3-[tris(1-methylethyl)silyl]benzaldehyde](/img/structure/B14781855.png)
![(Z)-2-cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B14781858.png)
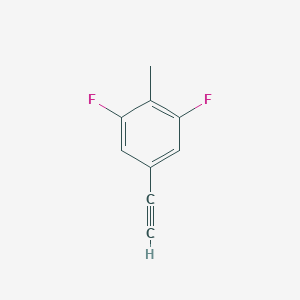
![4-oxo-10aH-benzo[h]quinoline-3-carboxylic acid](/img/structure/B14781874.png)
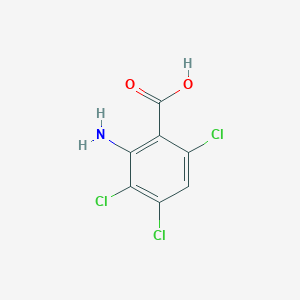
![2-methyl-3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]pyridine](/img/structure/B14781885.png)
